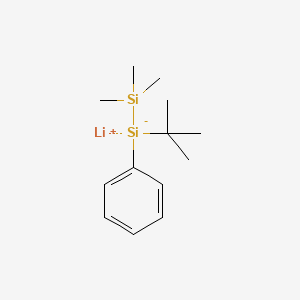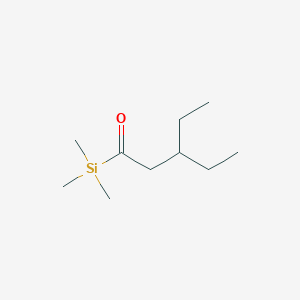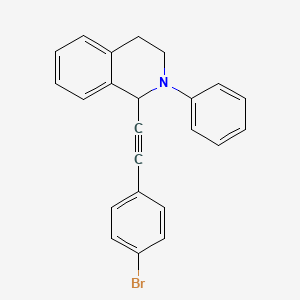silane CAS No. 849720-35-0](/img/structure/B14205997.png)
[(Diphenylmethyl)sulfanyl](triphenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diphenylmethyl)sulfanylsilane is an organosilicon compound characterized by the presence of both phenyl and sulfanyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylmethyl)sulfanylsilane typically involves the reaction of triphenylsilane with diphenylmethyl sulfide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for (Diphenylmethyl)sulfanylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(Diphenylmethyl)sulfanylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The phenyl groups attached to the silicon atom can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenyl derivatives, depending on the reaction pathway and conditions.
Applications De Recherche Scientifique
(Diphenylmethyl)sulfanylsilane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds and the modification of silicon-based materials.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug precursor or as a component in drug delivery systems.
Industry: It finds applications in the development of advanced materials, such as coatings, adhesives, and composites, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (Diphenylmethyl)sulfanylsilane involves its interaction with various molecular targets and pathways. The phenyl and sulfanyl groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The silicon atom provides a unique platform for further functionalization, enhancing its versatility in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylsilane: A closely related compound with three phenyl groups attached to a silicon atom.
Diphenylmethylsilane: Contains two phenyl groups and one methyl group attached to silicon.
Phenylsilane: A simpler compound with one phenyl group attached to silicon.
Uniqueness
(Diphenylmethyl)sulfanylsilane stands out due to the presence of both phenyl and sulfanyl groups, which confer unique chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
849720-35-0 |
|---|---|
Formule moléculaire |
C31H26SSi |
Poids moléculaire |
458.7 g/mol |
Nom IUPAC |
benzhydrylsulfanyl(triphenyl)silane |
InChI |
InChI=1S/C31H26SSi/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27)32-33(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25,31H |
Clé InChI |
PTKLTNQLHVBOJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14205934.png)
![1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14205942.png)
![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)





![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)

![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
